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Compound of Interest

Compound Name: Claziprotamidum

Cat. No.: B15612807

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claziprotamidum, also known as BBP-671, is an investigational small molecule that has been
evaluated for the treatment of rare metabolic disorders. It functions as a positive allosteric
modulator of pantothenate kinases, key enzymes in the coenzyme A (CoA) biosynthesis
pathway. This technical guide provides a comprehensive overview of the chemical structure,
properties, and available experimental data for Claziprotamidum, intended to serve as a
resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

Claziprotamidum is a synthetic compound belonging to the class of pyridazine derivatives. Its
chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.
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Identifier Value

1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-

IUPAC Name
cyclopropyl-3-fluorophenyl)ethanone[1]
Molecular Formula C19H20CIFN4O[1]
C1CC1C2=C(C=C(C=C2)CC(=0O)N3CCN(CC3)
SMILES
C4=NN=C(C=C4)CI)F[1]
InChl=1S/C19H20CIFN40O/c20-17-5-6-18(23-
inChi 22-17)24-7-9-25(10-8-24)19(26)12-13-1-4-
n
15(14-2-3-14)16(21)11-13/h1,4-6,11,14H,2-3,7-
10,12H2
InChiKey GGZFNPBICDFCKG-UHFFFAQYSA-N
CAS Number 2361124-03-8[1]
Development Code BBP-671

Caption: 2D Chemical Structure of Claziprotamidum.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of Claziprotamidum are not
widely available in published literature. The following table summarizes computed properties
sourced from publicly available chemical databases. Preclinical studies have qualitatively
described the compound as having metabolic stability and membrane permeability that suggest
it can cross the blood-brain barrier.[2]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11345825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11345825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11345825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11345825/
https://www.benchchem.com/product/b15612807?utm_src=pdf-body
https://www.benchchem.com/product/b15612807?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37875310/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value (Computed)
Molecular Weight 374.8 g/mol [1]
XLogP3-AA 3.1[1]

Hydrogen Bond Donor Count 0[1]

Hydrogen Bond Acceptor Count 5[1]

Rotatable Bond Count 4[1]

Exact Mass 374.1309671 Da[1]
Monoisotopic Mass 374.1309671 Da[1]
Topological Polar Surface Area 49.3 A1)

Heavy Atom Count 26[1]

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Claziprotamidum (referred
to as compound 22) is described in a 2024 publication in the Journal of Medicinal Chemistry.
The synthesis involves a multi-step process. While the full experimental details are extensive,
the key steps are outlined below as a representative workflow.

Experimental Workflow: Synthesis of Claziprotamidum

Starting Materials

3,6-dichloropyridazine Reaction with Piperazine Intermediate Synthesis
(

:I\l-(G-chIoropyridazin-3-yl)piperazine) Amide Coupling Final Coupling

Piperazine \ [ — Claziprotamidum (BBP-671)

(2-(4-cyclopropyI-3-ﬂuorophenyl)acetic acid)
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Caption: General synthetic workflow for Claziprotamidum.

Representative Experimental Protocol: Amide Coupling

To a solution of 2-(4-cyclopropyl-3-fluorophenyl)acetic acid in an appropriate aprotic solvent
such as dichloromethane or N,N-dimethylformamide, is added a coupling agent (e.g., HATU,
HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). The mixture is stirred at
room temperature for a short period to activate the carboxylic acid. Subsequently, 1-(6-
chloropyridazin-3-yl)piperazine is added to the reaction mixture. The reaction is stirred at room
temperature until completion, as monitored by an appropriate analytical technique such as thin-
layer chromatography or LC-MS. Upon completion, the reaction mixture is worked up by
washing with aqueous solutions to remove excess reagents and byproducts. The organic layer
is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced
pressure. The crude product is then purified by column chromatography on silica gel to afford
the final product, Claziprotamidum.

Mechanism of Action: Positive Allosteric Modulator
of Pantothenate Kinases

Claziprotamidum acts as a positive allosteric modulator of pantothenate kinases (PANKS).[3]
[4] PANKSs are the rate-limiting enzymes in the biosynthesis of coenzyme A (CoA), an essential
cofactor in numerous metabolic pathways. In certain metabolic disorders, such as
Pantothenate Kinase-Associated Neurodegeneration (PKAN), mutations in the PANK2 gene
lead to reduced enzyme function and subsequent CoA deficiency.

Claziprotamidum is designed to bind to an allosteric site on the PANK enzymes, distinct from
the active site. This binding induces a conformational change that enhances the enzyme's
catalytic activity, thereby increasing the production of CoA. This mechanism is intended to
compensate for the reduced function of the mutated enzyme. Preclinical studies have shown
that BBP-671 can increase CoA levels in both cellular and animal models.[5]

Signaling Pathway: Coenzyme A Biosynthesis and
Modulation by Claziprotamidum
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Caption: Claziprotamidum's role in the Coenzyme A biosynthesis pathway.

Experimental Protocol: Pantothenate Kinase Activity
Assay

A representative method to assess the activity of pantothenate kinases and the effect of
allosteric modulators like Claziprotamidum is a coupled-enzyme assay that measures the
production of ADP, a product of the kinase reaction.

+ Reagents and Materials:

o Recombinant human pantothenate kinase (e.g., PANK2 or PANK3).
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o Pantothenate (substrate).
o ATP (co-substrate).

o Coupled-enzyme system (e.g., pyruvate kinase/lactate dehydrogenase system or a
commercial ADP-Glo™ Kinase Assay Kit).

o Assay buffer (e.g., Tris-HCI or HEPES buffer containing MgClz and other necessary
components).

o Claziprotamidum (test compound).

o Microplate reader for absorbance or luminescence detection.

e Procedure:

o Prepare a reaction mixture containing the assay buffer, pantothenate, and the coupled-
enzyme system components in the wells of a microplate.

o Add varying concentrations of Claziprotamidum or a vehicle control to the wells.
o Initiate the reaction by adding a mixture of ATP and the recombinant PANK enzyme.
o Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.

o Measure the change in absorbance at 340 nm (for PK/LDH system) or luminescence (for
ADP-Glo™ assay) over time using a microplate reader.

o The rate of the reaction is proportional to the activity of the PANK enzyme.
o Data Analysis:
o Plot the reaction rate as a function of the Claziprotamidum concentration.

o Determine the ECso (half-maximal effective concentration) to quantify the potency of
Claziprotamidum as a PANK activator.

Clinical Development and Status
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Claziprotamidum, under the development code BBP-671, entered a Phase 1 clinical trial
(NCT04836494) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in
healthy volunteers and patients with propionic acidemia or methylmalonic acidemia.[6] The trial
also aimed to assess the potential of BBP-671 for treating pantothenate kinase-associated
neurodegeneration (PKAN).[7][8]

Early data from the trial showed that BBP-671 was detected in plasma and cerebrospinal fluid,
indicating it could cross the blood-brain barrier.[9] However, the clinical trial was subsequently
discontinued. The decision was based on the wide variability of BBP-671 blood levels observed
in human subjects and the narrow therapeutic window, where the effective dose was found to
be close to the dose at which toxicity was observed.[10]

Conclusion

Claziprotamidum is a well-characterized chemical entity with a clear mechanism of action as a
positive allosteric modulator of pantothenate kinases. While it showed promise in preclinical
studies for the treatment of rare metabolic disorders associated with CoA deficiency, its clinical
development was halted due to challenges in achieving a safe and effective therapeutic
window in humans. The information presented in this guide, including its chemical structure,
properties, and the methodologies for its study, provides a valuable resource for researchers in
the fields of medicinal chemistry and drug development who may be working on similar targets
or chemical scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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